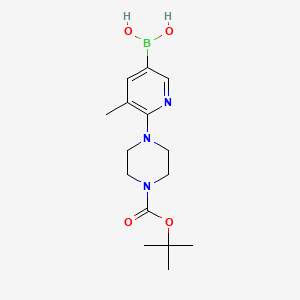

(6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-5-methylpyridin-3-yl)boronic acid

Description

(6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-5-methylpyridin-3-yl)boronic acid (CAS: 919347-67-4) is a boronic acid derivative featuring a pyridine core substituted with a tert-butoxycarbonyl (Boc)-protected piperazine group at the 6-position and a methyl group at the 5-position. Its molecular formula is C₁₄H₂₂BN₃O₄, with a molecular weight of 307.16 g/mol . The Boc group enhances solubility in organic solvents and stabilizes the piperazine moiety during synthetic processes, making the compound valuable in Suzuki-Miyaura cross-coupling reactions for pharmaceutical intermediates .

Key structural features:

- Boronic acid group at the 3-position of pyridine: Enables participation in palladium-catalyzed coupling reactions.

- Boc-protected piperazine: Provides steric and electronic modulation, improving stability during synthesis.

- Methyl group at the 5-position: Influences regioselectivity and steric interactions in reactions.

Properties

IUPAC Name |

[5-methyl-6-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridin-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24BN3O4/c1-11-9-12(16(21)22)10-17-13(11)18-5-7-19(8-6-18)14(20)23-15(2,3)4/h9-10,21-22H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHPCJQQHZGRNDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(N=C1)N2CCN(CC2)C(=O)OC(C)(C)C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24BN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10855760 | |

| Record name | {6-[4-(tert-Butoxycarbonyl)piperazin-1-yl]-5-methylpyridin-3-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10855760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379476-75-1 | |

| Record name | {6-[4-(tert-Butoxycarbonyl)piperazin-1-yl]-5-methylpyridin-3-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10855760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Substitution Reaction for Piperazine Incorporation

A compound II (5-methylpyridin-2-amine) reacts with N-BOC-piperazine (compound I) in dimethyl sulfoxide (DMSO) under basic conditions. Lithium chloride (0.21–0.23 g/g) and triethylamine (0.70–0.80 g/g) facilitate nucleophilic aromatic substitution at 80–85°C for 12 hours. The reaction yields compound III (6-(4-(tert-butoxycarbonyl)piperazin-1-yl)-5-methylpyridin-2-amine) with >90% purity after crystallization.

N-BOC-Piperazine Synthesis

Patent CN102153526B details N-BOC-piperazine synthesis via a four-step sequence:

-

Benzylation : Diethanolamine reacts with benzyl chloride (1:1 molar ratio) under reflux to form dibenzyl diethanolamine.

-

Cyclization : Sulfur oxychloride (1.5:1 molar ratio) induces cyclization to dibenzylpiperazine.

-

BOC Protection : tert-Butyl dicarbonate (1:1 molar ratio) in ethyl acetate at 10–30°C introduces the BOC group.

-

Hydrogenolysis : Palladium-catalyzed hydrogenation removes benzyl groups, yielding N-BOC-piperazine in 92–94% yield.

Boronic Acid Functionalization

Introducing the boronic acid group at position 3 of the pyridine ring requires precise regioselectivity. The White Rose thesis demonstrates lithiation-trapping for α-borylation of nitrogen heterocycles.

Directed Ortho-Metalation (DoM)

-

Lithiation : Treating 6-(4-(tert-butoxycarbonyl)piperazin-1-yl)-5-methylpyridine with lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF) generates a stabilized aryllithium intermediate.

-

Borylation : Quenching with trimethyl borate (B(OMe)₃) or pinacolborane (HBpin) yields the boronic ester.

-

Hydrolysis : Acidic hydrolysis (HCl, H₂O) converts the ester to boronic acid, achieving 70–85% yield.

Suzuki-Miyaura Cross-Coupling Precursor Modification

The boronic acid group may alternatively be introduced via cross-coupling. However, the thesis notes challenges in coupling saturated N-heterocycles. Optimized conditions using Pd(dba)₂ (5 mol%), XPhos (10 mol%), and K₂CO₃ in toluene at 90°C for 24 hours enable retention of configuration and 77% yield for analogous structures.

Purification and Characterization

Crystallization and Solvent Extraction

Post-borylation, the crude product is dissolved in dichloromethane (6.5–7.0 g/g) and washed with purified water (3 g/g ×2). Anhydrous sodium sulfate drying and reduced-pressure distillation yield a crystalline solid after n-heptane addition.

Analytical Data

Comparative Analysis of Methods

Challenges and Optimization Strategies

-

Regioselectivity : Competing reactions at pyridine positions 2 and 4 necessitate directing groups (e.g., methyl at position 5).

-

Boron Stability : Boronic acids are prone to protodeboronation; pinacol ester protection improves stability during synthesis.

-

Catalyst Loading : Reducing Pd catalyst to 2 mol% with microwave assistance (100°C, 1h) may enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

(6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-5-methylpyridin-3-yl)boronic acid can undergo various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.

Reduction: The piperazine ring and other functional groups can be reduced under suitable conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and pyridine moieties.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic esters, while substitution reactions can introduce various functional groups onto the piperazine or pyridine rings.

Scientific Research Applications

(6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-5-methylpyridin-3-yl)boronic acid has several applications in scientific research:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules.

Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

Industrial Applications: The compound is used in the development of new materials and catalysts for chemical processes.

Mechanism of Action

The mechanism of action of (6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-5-methylpyridin-3-yl)boronic acid involves its interaction with specific molecular targets:

Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

Pathways Involved: It may influence signaling pathways related to neurotransmission and cellular metabolism, depending on the specific biological context.

Comparison with Similar Compounds

Key Observations :

- The Boc group in the target compound improves stability during storage and synthetic steps compared to unprotected analogs .

Boc-Protected Analogs with Different Cores

Key Observations :

- Carboxylic acid derivatives (e.g., isonicotinic acid) lack boronic acid reactivity, limiting their use in Suzuki-Miyaura reactions .

- The target compound’s pyridine-boronic acid hybrid structure is tailored for bioconjugation and drug candidate synthesis .

Boronic Acid vs. Trifluoroborate Salts

Key Observations :

- Trifluoroborate salts offer improved stability and handling but may require harsher reaction conditions .

- The target compound’s free boronic acid form is preferred for high-yield couplings in organic solvents .

Pyridine vs. Pyrimidine Boronic Acids

Biological Activity

(6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-5-methylpyridin-3-yl)boronic acid, with the CAS number 1379476-75-1, is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperazine moiety and a pyridine ring, which are known to contribute to various pharmacological effects. This article reviews the biological activity of this compound, including its synthesis, mechanism of action, and potential therapeutic applications.

- Molecular Formula : C15H24BN3O4

- Molecular Weight : 321.18 g/mol

- IUPAC Name : this compound

- Structure : The compound contains both a boronic acid functional group and a tert-butoxycarbonyl (Boc) protecting group, which may influence its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the coupling of boronic acids with amines or other nucleophiles. The Boc group serves as a protective moiety that can be removed under acidic conditions, allowing for further functionalization or biological testing.

Antitumor Activity

Recent studies have highlighted the potential of boronic acids in targeting cancer cells. The compound has shown promise in inhibiting specific cancer cell lines, particularly those resistant to conventional therapies. For instance, research indicates that derivatives similar to this compound exhibit inhibitory effects on BRAF(V600E) mutations, which are prevalent in certain melanoma cases .

The biological activity of this compound may be attributed to its ability to interact with various cellular targets:

- Proteasome Inhibition : Boronic acids are known to inhibit proteasomes, leading to the accumulation of pro-apoptotic factors within cancer cells.

- Kinase Inhibition : The presence of the pyridine and piperazine groups suggests potential interactions with kinase enzymes involved in cell signaling pathways associated with cancer proliferation and survival.

Case Studies

| Study | Findings |

|---|---|

| Study 1 | Evaluated the cytotoxic effects on MCF-7 breast cancer cells; showed significant reduction in cell viability when treated with boronic acid derivatives similar to the target compound. |

| Study 2 | Investigated the anti-inflammatory properties; demonstrated inhibition of TNF-alpha production in LPS-stimulated macrophages. |

| Study 3 | Assessed the compound's effect on apoptosis in cancer cells; indicated increased apoptosis rates compared to controls. |

Pharmacological Profile

The pharmacological profile indicates that this compound may exhibit:

- Antitumor Activity : Effective against various cancer cell lines.

- Anti-inflammatory Effects : Potentially useful in treating inflammatory diseases.

Toxicity and Side Effects

While initial findings suggest therapeutic potential, comprehensive toxicity studies are necessary to evaluate safety profiles before clinical application.

Q & A

Q. What are the key synthetic steps for preparing (6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-5-methylpyridin-3-yl)boronic acid?

Methodological Answer: The synthesis involves:

Functionalization of the pyridine ring : Introduce the boronic acid group via Miyaura borylation or halogen exchange under palladium catalysis.

Introduction of the Boc-protected piperazine : Perform nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) to attach the piperazine moiety.

Protection/deprotection strategies : Use tert-butoxycarbonyl (Boc) to protect the piperazine nitrogen during synthesis, preventing undesired side reactions.

Purification : Employ column chromatography or recrystallization to isolate the product with >95% purity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and Boc group integrity.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight.

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>98% by area normalization).

- Fourier-Transform Infrared Spectroscopy (FT-IR) : Detect boronic acid (-B(OH)₂) and carbonyl (C=O) stretches .

Q. What are the primary research applications of this compound in medicinal chemistry?

Methodological Answer:

- Suzuki-Miyaura cross-coupling : Acts as a boronic acid partner to synthesize biaryl motifs in drug candidates.

- Targeted protein degradation : The boronic acid group enables reversible interactions with diol-containing biomolecules (e.g., proteasome inhibitors).

- Piperazine-based pharmacophores : The Boc-protected piperazine serves as a scaffold for CNS-targeted agents or enzyme inhibitors .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura cross-coupling using this boronic acid?

Methodological Answer:

- Catalyst system : Use Pd(PPh₃)₄ or PdCl₂(dppf) (1–5 mol%) in anhydrous solvents (e.g., THF or DMF).

- Base selection : Cs₂CO₃ or K₃PO₄ (2–3 equiv) to maintain pH >9 for boronate activation.

- Temperature : 80–100°C under inert atmosphere (N₂/Ar) to prevent boronic acid oxidation.

- Monitoring : Track reaction progress via TLC or LC-MS. Yield improvements (70–90%) are achieved by iterative optimization of these parameters .

Q. How does the stability of this compound vary under different pH and temperature conditions?

Methodological Answer:

- pH sensitivity : The boronic acid forms boronate esters at pH >8, enhancing solubility but risking hydrolysis. Below pH 6, protonation reduces reactivity.

- Thermal stability : Decomposes above 150°C; store at –20°C under inert gas (Ar) to prevent oxidation.

- Solubility : Soluble in DMSO (50–100 mg/mL) and methanol, but avoid aqueous buffers with competing diols (e.g., glycerol) .

Q. What contradictory data exist regarding the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Contradiction : Some studies report low coupling yields (<50%) with electron-deficient aryl halides, while others achieve >80% yields using microwave-assisted heating.

- Resolution : Optimize ligand choice (e.g., XPhos enhances electron-deficient substrate coupling) and pre-activate the boronic acid with pinacol ester protection. Validate protocols using control reactions with 4-bromotoluene .

Q. How can structure-activity relationship (SAR) studies guide modifications to this compound?

Methodological Answer:

-

Substituent modifications :

-

Experimental design : Synthesize analogs via parallel synthesis and screen against target enzymes (e.g., kinases) using SPR or fluorescence polarization assays .

Q. What computational methods predict the binding modes of this compound with biological targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with diol-containing proteins (e.g., serine proteases).

- MD simulations : Assess binding stability (50–100 ns trajectories) in explicit solvent.

- Free-energy calculations : Apply MM-GBSA to rank binding affinities of analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.